molecular formula C17H30Cl2N2O3 B5469926 N-[(3,4-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(3,4-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5469926
M. Wt: 381.3 g/mol
InChI Key: OSNLYHFGICDHQW-UHFFFAOYSA-N
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Description

N-[(3,4-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a morpholine ring and a diethoxy-substituted phenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzaldehyde and morpholine.

    Formation of Intermediate: The 3,4-diethoxybenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.

    Purification: The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

N-[(3,4-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A compound with similar structural features but different functional groups.

Uniqueness

N-[(3,4-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to the presence of both the morpholine ring and the diethoxy-substituted phenyl group, which confer distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3.2ClH/c1-3-21-16-6-5-15(13-17(16)22-4-2)14-18-7-8-19-9-11-20-12-10-19;;/h5-6,13,18H,3-4,7-12,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNLYHFGICDHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)OCC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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